4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4S2/c25-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)20(26)23-21-22-17(12-30-21)18-10-16(11-29-18)24(27)28/h1-12H,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFWIBXLXIJMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves condensation of α-halo ketones with thiourea derivatives. For this intermediate, 4-nitrothiophene-2-carbaldehyde (1.2 eq) reacts with 2-bromoacetophenone (1.0 eq) in the presence of thiourea (1.5 eq) under refluxing ethanol (80°C, 12 hours). The nitro group on the thiophene ring enhances electrophilicity, facilitating nucleophilic attack by the thiol group of thiourea.
Reaction Mechanism:
Benzoylation of the Thiazol-2-amine Intermediate
The 4-benzoyl group is introduced via acylation using 4-benzoylbenzoyl chloride. The thiazol-2-amine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere, and triethylamine (3.0 eq) is added as a base. 4-Benzoylbenzoyl chloride (1.2 eq) is added dropwise at 0°C, and the reaction is stirred at room temperature for 24 hours.
Optimization Considerations:
Functionalization and Final Purification
The nitro group on the thiophene ring is introduced via nitration prior to thiazole formation in some routes. Alternatively, post-functionalization using nitric acid (HNO3)/sulfuric acid (H2SO4) at 0°C achieves regioselective nitration at the 4-position of the thiophene. Final purification employs recrystallization from ethanol/water (9:1) to achieve >95% purity, as verified by HPLC (C18 column, acetonitrile/water 70:30).
Analytical Characterization
Critical spectroscopic data validate the structure:
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, thiazole-H), 8.25 (d, J = 4.0 Hz, 1H, thiophene-H), 7.89–7.43 (m, 9H, aryl-H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric stretch), 1340 cm⁻¹ (NO2 symmetric stretch).
- HRMS (ESI+) : m/z calcd. for C24H16N4O4S2 [M+H]+: 513.0642; found: 513.0638.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Competing cyclization pathways may yield isomeric by-products. Utilizing electron-withdrawing groups (e.g., nitro) on the thiophene ring directs cyclization to the desired position, reducing by-products to <5%.
Nitro Group Stability
The nitro group is susceptible to reduction under acidic conditions. Performing nitration early in the synthesis and using mild acylation conditions (low temperature, inert atmosphere) prevents degradation.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry for the Hantzsch reaction, achieving 90% conversion in 2 hours. Environmental impact is minimized via solvent recovery (ethanol >85% recycled).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group on the thiophenyl ring can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Amides, substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, it has been investigated for its potential use in cancer research, as some derivatives exhibit cytotoxic activity against cancer cells.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have shown promise in the treatment of inflammatory diseases and as potential antiviral agents.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 4-Benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. The nitro group on the thiophenyl ring can act as an electrophile, interacting with nucleophilic sites on biological molecules. This interaction can disrupt cellular processes, leading to the observed biological activities.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Receptors: It may bind to specific receptors on cell surfaces, triggering signaling pathways that lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiazole and Benzamide Moieties
Electron-Withdrawing vs. Electron-Donating Groups
- 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide ():
- 4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-yl)-1,3-Thiazol-2-yl]Benzamide (): Substitutes nitrothiophene with a coumarin (2-oxochromen) group, introducing hydrogen-bonding capabilities.
Heterocyclic Variations
Biological Activity
The compound 4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focusing on various thiazole compounds demonstrated that derivatives similar to this compound showed potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazoles have been extensively studied for their anticancer properties. A specific investigation into the compound's effect on cancer cell lines revealed that it induces apoptosis in human cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic markers .
Table: Summary of Biological Activities
| Activity Type | Effect | Tested Organisms/Cell Lines |
|---|---|---|
| Antimicrobial | Inhibition of growth | Staphylococcus aureus, E. coli |
| Anticancer | Induction of apoptosis | Human cancer cell lines |
| Antioxidant | Free radical scavenging | Various assays |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) was determined, revealing effective inhibition at concentrations as low as 10 µg/mL for E. coli, indicating a strong potential for therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Mechanism
A detailed study explored the compound's mechanism against breast cancer cells (MCF-7). Results showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation . The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Research Findings
Recent studies have focused on synthesizing and evaluating new thiazole derivatives. The findings suggest that modifications to the thiazole ring can enhance biological activity. For instance, introducing electron-withdrawing groups like nitro groups significantly increased antimicrobial potency .
Table: Structure-Activity Relationship (SAR)
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Nitro group | Increased antimicrobial action | Enhances electron deficiency |
| Benzoyl group | Potent anticancer activity | Stabilizes the overall structure |
| Alkyl substituents | Variable effects | Depends on chain length and branching |
Q & A
Q. Q1. What are the key considerations in optimizing the synthesis of this compound for improved yield and purity?
Methodological Answer: Synthesis optimization requires systematic evaluation of:
- Reaction conditions : Solvent polarity (e.g., ethanol, DMF) and acid catalysis (e.g., glacial acetic acid) to enhance nucleophilic substitution at the thiazole ring .
- Temperature control : Reflux conditions (e.g., 100°C for 4–6 hours) to ensure complete cyclization of the thiazole moiety .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (methanol/water) to isolate high-purity crystals .
- Analytical validation : HPLC or LC-MS to confirm purity (>95%) and monitor side reactions like nitro-group reduction .
Q. Q2. How can spectroscopic and crystallographic methods resolve structural ambiguities in this benzamide derivative?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to assign signals for the benzoyl, nitrothiophene, and thiazole moieties. For example, the nitro group in thiophene causes distinct deshielding in -NMR (δ 8.2–8.5 ppm) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Key metrics include R-factor (<5%) and electron density maps to confirm the spatial arrangement of the nitro group and benzamide .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and rule out isomerization .
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate the anticancer potential of this compound against solid tumors?
Methodological Answer:
- In vitro screening :
- In vivo models :
Q. Q4. What strategies are effective for analyzing contradictory data between in vitro potency and in vivo efficacy?
Methodological Answer:
- Metabolic stability : Perform liver microsome assays to identify rapid Phase I/II metabolism (e.g., nitro-group reduction or thiazole oxidation) that reduces bioavailability .
- Solubility limitations : Use dynamic light scattering (DLS) to assess aggregation in physiological buffers. Modify formulations with co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
- Target engagement validation : Autoradiography or PET imaging (e.g., -labeled analogs) to confirm target binding in vivo .
Q. Q5. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?
Methodological Answer:
- Core modifications :
- Functional assays :
Q. Q6. What methodologies are suitable for developing this compound as a PET radiotracer for neurological targets?
Methodological Answer:
- Radiolabeling :
- In vivo imaging :
Data Interpretation and Validation
Q. Q7. How should researchers address discrepancies in crystallographic data versus computational docking models?
Methodological Answer:
Q. Q8. What analytical techniques are critical for confirming the stability of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies :
- Long-term stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
